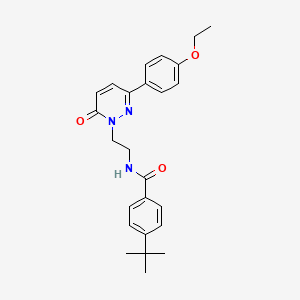
4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 921853-02-3) is a complex organic molecule with significant pharmaceutical potential. Its structure includes a benzamide moiety, a tert-butyl group, and a pyridazinone ring, suggesting various biological activities, particularly in cancer and inflammation pathways.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N3O3, with a molecular weight of 419.5 g/mol. The structure is characterized by:
- Benzamide Group : Common in many therapeutic agents.
- Tert-butyl Group : A bulky substituent influencing conformation and reactivity.
- Ethoxyphenyl Group : Potential for π-π interactions due to its aromatic nature.
- Pyridazinone Ring : Known for its role in kinase inhibition, relevant in cancer therapies.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Anti-Cancer Properties
Research indicates that compounds with similar structures have demonstrated anti-cancer effects. For instance, derivatives of pyridazinone have been explored for their inhibitory effects on specific kinases involved in cancer progression. The potential of this compound to inhibit such kinases could make it a candidate for cancer treatment.
2. Anti-inflammatory Effects
The structural components suggest possible interactions with enzymes involved in inflammation. Pyridazinones have been noted for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
3. Neuroprotective Activity
Compounds similar to this one have shown potential as monoamine oxidase B inhibitors, which are crucial in neurodegenerative disease management. This suggests that the compound may also exhibit neuroprotective properties.
The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that:
- Kinase Inhibition : By binding to specific kinases, the compound may alter signaling pathways that lead to tumor growth and inflammation.
- Enzyme Interaction : The ethoxyphenyl group may facilitate interactions with various enzymes involved in oxidative stress and inflammatory pathways.
Case Studies
Several studies have focused on related compounds to understand their biological activities better:
-
Study on Pyridazinone Derivatives :
- Focused on the synthesis and evaluation of derivatives for anticancer activity.
- Found promising results in inhibiting cancer cell lines through various mechanisms including apoptosis induction.
-
Comparative Analysis with Other Benzamides :
- Investigated the structure-activity relationship (SAR) among benzamide derivatives.
- Noted that modifications in the substituents significantly affected potency against specific biological targets.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-5-31-21-12-8-18(9-13-21)22-14-15-23(29)28(27-22)17-16-26-24(30)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMBREUKBCTFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














